9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that features a purine core substituted with a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the purine core: The purine core can be synthesized via a series of condensation reactions involving formamide and various amines.
Coupling of the benzo[d][1,3]dioxole moiety with the purine core: This step often involves palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the carbonyl group in the purine core.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and phenethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in the study of enzyme mechanisms and cellular processes.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anticancer agent, due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes such as DNA replication and protein synthesis, which is particularly useful in the context of cancer treatment.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have shown similar anticancer properties.
N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio)acetamide: This compound also features the benzo[d][1,3]dioxole group and has been studied for its biological activities.
Uniqueness
What sets 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide apart is its purine core, which is not commonly found in similar compounds. This unique structure allows for distinct interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-8-oxo-2-(2-phenylethyl)-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c22-19(27)17-18-20(24-16(23-17)9-6-12-4-2-1-3-5-12)26(21(28)25-18)13-7-8-14-15(10-13)30-11-29-14/h1-5,7-8,10H,6,9,11H2,(H2,22,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTIGIKUHSVXTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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